(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the triazole ring and the subsequent attachment of the fluorophenyl and nitrophenyl groups .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted triazoles, amino derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluorophenyl and nitrophenyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with similar biological activities.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
(4-Fluorophenyl)(5-(2-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of fluorophenyl and nitrophenyl groups attached to the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12FN5O2 |
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Molecular Weight |
313.29 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(2-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12FN5O2/c16-10-7-5-9(6-8-10)13(17)15-18-14(19-20-15)11-3-1-2-4-12(11)21(22)23/h1-8,13H,17H2,(H,18,19,20) |
InChI Key |
PBPHUUGBZHVFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
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